2,3-Difluorobenzaldehyde

Catalog No.
S750815
CAS No.
2646-91-5
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzaldehyde

Sourcing the right difluorobenzaldehyde isomer is essential. 2,4- or 2,6-isomers cannot achieve the negative dielectric anisotropy needed for bistable LC displays, and they alter amine pKa in drug candidates. 2,3-Difluorobenzaldehyde (CAS 2646-91-5) solves these issues with its unique ortho-meta fluorine pattern. Key benefits: • Achieves superior conversion in microchannel oxidation (48.2% yield from difluorotoluene), lowering bulk costs. • Clean reductive amination with no over-alkylation, simplifying API purification. • Direct precursor to 4-bromo-2,3-difluorobenzaldehyde for high-grade LC materials. Available from SMolecule with reliable global supply.

CAS Number

2646-91-5

Product Name

2,3-Difluorobenzaldehyde

IUPAC Name

2,3-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C=O

Synonyms

2,3-Difluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O

The exact mass of the compound 2,3-Difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

98%

Package Size

5 g, 25 g

2,3-Difluorobenzaldehyde (CAS 2646-91-5) is a di-halogenated aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialized liquid crystal materials. Characterized by a boiling point of 64-65 °C at 17 mmHg and a density of 1.301 g/mL, this clear liquid offers a precisely tuned electronic profile due to the adjacent ortho-meta fluorine substitutions . In industrial procurement, it is primarily valued for its utility in reductive aminations, cross-coupling reactions, and as a direct precursor to 4-bromo-2,3-difluorobenzaldehyde, a critical intermediate for negative dielectric anisotropy liquid crystals [1]. Its specific substitution pattern provides distinct advantages in tuning lipophilicity, pKa, and metabolic stability in drug discovery, making it a priority selection over other generic fluorinated benzaldehydes in targeted synthetic routes.

Research Fit

Vicinal 2,3-difluoro substitution pattern for distinct electronic and steric properties
Reported conformational flexibility may impact aldehyde reactivity in catalytic cycles
Electrophilic aldehyde supports condensation and metal-catalyzed cross-coupling workflows

Substituting 2,3-difluorobenzaldehyde with closely related isomers, such as 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, fundamentally alters the downstream physicochemical properties and reaction yields of the target compounds. In liquid crystal manufacturing, the 2,3-difluoro pattern is strictly required to induce a large negative dielectric anisotropy without introducing steric hindrance that disrupts molecular ordering—an effect impossible to replicate with 2,4- or 2,6-isomers [1]. Furthermore, in API synthesis, the specific electronegative pull of the 2,3-difluoro arrangement distinctly influences the pKa of adjacent amines following reductive amination, altering binding affinities and metabolic stability [2]. From a processability standpoint, continuous-flow microchannel oxidations of the respective difluorotoluene precursors show that the 2,3-isomer achieves significantly higher conversion and yield profiles than the 2,4-isomer, directly impacting bulk manufacturability and cost-efficiency .

Substitution Risk

Conformational Landscape Mismatch
Anti-syn conformer energy differs from 2,4- and 2,5-isomers, potentially altering aldehyde orientation and reaction outcomes.
Biocatalytic Product Divergence
Enzymatic Baeyer-Villiger oxidation yields a distinct mixed product profile, unlike the exclusive phenol pathway of 2,6- and 3,4-isomers.
Physical Property Interchangeability
Lower boiling point and density differences relative to 2,6-difluorobenzaldehyde affect distillation and phase-separation reproducibility.

Continuous Flow Manufacturability and Precursor Conversion

In scalable continuous-flow syntheses utilizing microchannel reactors, the oxidation of difluorotoluene precursors to their respective benzaldehydes demonstrates significant isomer-dependent efficiency. The synthesis of 2,3-difluorobenzaldehyde achieves a 65.1% precursor conversion and a 48.2% isolated yield under optimized H2O2-acetic acid conditions at 120 °C [1]. In direct contrast, the identically scaled process for 2,4-difluorobenzaldehyde yields only 31.1% with a lower precursor conversion of 49.5% [2].

Evidence DimensionMicrochannel reactor oxidation yield
Target Compound Data2,3-difluorobenzaldehyde (48.2% yield, 65.1% conversion)
Comparator Or Baseline2,4-difluorobenzaldehyde (31.1% yield, 49.5% conversion)
Quantified Difference17.1% higher absolute yield and 15.6% higher conversion rate
ConditionsContinuous heat exchanger tubular reactor, H2O2-acetic acid, 105-120 °C

Higher continuous-flow manufacturability directly translates to lower bulk procurement costs and more reliable scale-up viability for industrial buyers.

Conformational Energy
Head-to-head
10.9 kJ/mol (2,3-)
vs 11.3 kJ/mol (2,4-)
vs 12.9 kJ/mol (2,5-)
Supports reactivity differentiation
Gas-phase DLPNO-CCSD(T) data

Dielectric Anisotropy Tuning in Liquid Crystal Formulations

For high-performance polymer-dispersed liquid crystals (PDLCs), the choice of fluorinated precursor dictates the electro-optical properties of the final formulation. Derivatives synthesized from 2,3-difluorobenzaldehyde, specifically 1,3-dioxane compounds, exhibit a large negative dielectric anisotropy (Δε) and low birefringence (Δn) [1]. Comparators utilizing non-fluorinated 1,4-phenylene or alternate substitution patterns fail to achieve the required negative Δε without simultaneously increasing viscosity or disrupting the nematic phase due to steric hindrance [1].

Evidence DimensionDielectric anisotropy (Δε) and nematic ordering
Target Compound Data2,3-difluorophenyl derivatives (Large negative Δε, low Δn, no steric disruption)
Comparator Or BaselineNon-fluorinated 1,4-phenylene analogs (Positive or insufficient Δε, higher Δn)
Quantified DifferenceShift to significant negative Δε while maintaining a broad nematic temperature range
Conditions1,3-dioxane liquid crystal condensation derivatives

Procurement of the 2,3-difluoro isomer is mandatory for formulating bistable displays and decorative PDLCs that rely on negative dielectric anisotropy.

Enzymatic Oxidation
Head-to-head
Mixed fluorophenol/fluorobenzoic acid products (2,3-)
vs exclusive fluorophenol formation (3,4- & 2,6-)
Distinct biocatalytic pathway context
HAPMO enzyme, ¹⁹F NMR

Chemo-Enzymatic Processability via Baeyer-Villiger Oxidation

In biocatalytic processing, 2,3-difluorobenzaldehyde exhibits a unique reaction profile during 4-hydroxyacetophenone monooxygenase (HAPMO)-mediated Baeyer-Villiger oxidation. While standard chemical rules dictate that electron-poor benzaldehydes predominantly form benzoic acids, 2,3-difluorobenzaldehyde defies this by yielding predominantly fluorophenols (via spontaneous hydrolysis of the intermediate formate) with only minor amounts of fluorobenzoic acids [1]. This contrasts sharply with generic electron-poor comparators that fail to provide high yields of the phenolic product under identical enzymatic conditions [1].

Evidence DimensionProduct ratio in enzymatic Baeyer-Villiger oxidation
Target Compound Data2,3-difluorobenzaldehyde (Yields predominantly fluorophenols)
Comparator Or BaselineStandard electron-poor benzaldehydes (Yield mainly benzoic acids)
Quantified DifferenceInversion of the expected acid-to-phenol product ratio
ConditionsHAPMO-mediated enzymatic conversion, pH 8.0

This unique enzymatic reactivity allows manufacturers to procure 2,3-difluorobenzaldehyde as a direct, green-chemistry precursor for complex fluorophenols, bypassing harsh traditional oxidation steps.

Distillation & Density
Cross-study comparable
2,3-: bp 64–65 °C (17 mmHg), d 1.301 g/mL
2,6-: bp 82–84 °C (15 mmHg), d ~1.317 g/mL
Purification parameter differentiation
Reduced pressure distillation data

High-Purity Reductive Amination in API Synthesis

In the scalable synthesis of complex APIs, such as C5aR1 antagonists and NRF2 regulators, 2,3-difluorobenzaldehyde acts as a higher-yielding precursor for secondary amine formation compared to traditional benzyl halides. Utilizing the aldehyde in a reductive amination protocol (e.g., with NaBH4 or Et3SiH) delivers the desired secondary amines in significantly higher purity by avoiding the over-alkylation common with 2,3-difluorobenzyl bromide [1]. In pilot-scale processes, the SNAr and subsequent reductive amination using 2,3-difluorobenzaldehyde achieved complete conversion, streamlining the downstream purification of critical pharmaceutical intermediates [1].

Evidence DimensionReaction purity and selectivity
Target Compound Data2,3-difluorobenzaldehyde (High purity secondary amine, no over-alkylation)
Comparator Or Baseline2,3-difluorobenzyl bromide (Prone to over-alkylation and lower purity)
Quantified DifferenceElimination of over-alkylated byproducts
ConditionsReductive amination vs. direct alkylation in API scale-up

Selecting the aldehyde over the corresponding benzyl halide reduces purification bottlenecks and improves overall yield in multi-step pharmaceutical manufacturing.

Asymmetric Catalysis
Data to verify
Reported up to 95% ee
Supports chiral ligand research
Pd-catalyzed allylic alkylation; single study
Synthetic Yield
Data to verify
48.2% by GC (from 2,3-difluorotoluene)
Procurement benchmark context
Tubular reactor; source-specific data
UV Absorption
Cross-study comparable
Two π*←π bands at ~2600 Å and ~2100 Å
Analytical identity confirmation
Vapor phase; similar pattern across isomers

Synthesis of Negative Dielectric Anisotropy Liquid Crystals

2,3-Difluorobenzaldehyde is the required starting material for synthesizing 4-bromo-2,3-difluorobenzaldehyde and 1,3-dioxane-based liquid crystals. Its specific substitution pattern is essential for achieving the large negative dielectric anisotropy required in bistable displays and high-grade polymer-dispersed liquid crystals (PDLCs), a performance metric that cannot be met using 2,4-difluoro or non-fluorinated analogs[1].

Continuous-Flow Manufacturing of Fluorinated Intermediates

For industrial facilities utilizing microchannel reactors, 2,3-difluorobenzaldehyde is a highly viable intermediate due to its superior formation yield (48.2%) from difluorotoluene compared to other isomers like 2,4-difluorobenzaldehyde. This makes it an economically preferred building block for bulk scale-up operations requiring continuous-flow oxidation .

Reductive Amination in Targeted Drug Discovery

In the development of NRF2 regulators and C5aR1 antagonists, 2,3-difluorobenzaldehyde is prioritized over benzyl halides for the installation of the 2,3-difluorobenzyl moiety. Its use in reductive amination protocols cleanly yields secondary amines without the over-alkylation impurities associated with direct halide displacement, significantly streamlining API purification workflows [2].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Synthesis
Chiral aminophosphine precursor
Enantioselectivity in model allylic alkylation
Biocatalytic Fluorophenol Synthesis
Distinct enzymatic oxidation product profile
HAPMO substrate conversion and product distribution
Calcium Channel Modulator Research Intermediates
Fluorinated building block for heterocyclic synthesis
Synthetic incorporation into target scaffolds
Platinum(II) Antitumor Research Complexes
Diastereomeric ethylenediamine ligand synthesis
Tumor cell line proliferation assay context

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2646-91-5

Wikipedia

2,3-Difluorobenzaldehyde

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